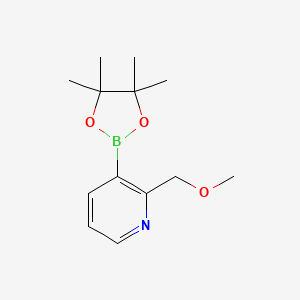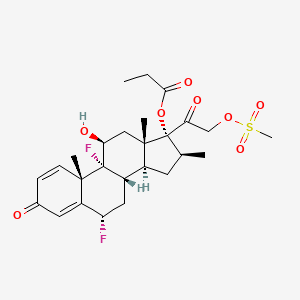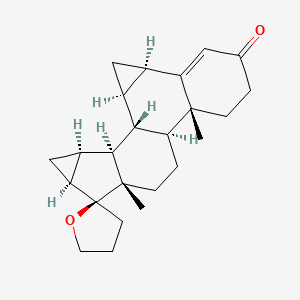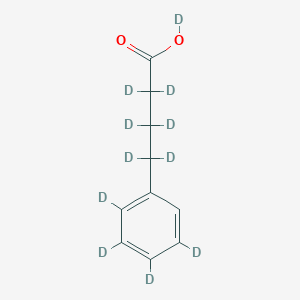![molecular formula C14H22N2O4S B13409069 N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride) CAS No. 98517-73-8](/img/structure/B13409069.png)
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide, also known as Desmethyltiapride, is a chemical compound belonging to the class of benzamides. It is primarily used in pharmaceutical research and has shown potential in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide involves several steps. One common method includes the reaction of 2-hydroxy-5-(methylsulfonyl)benzoic acid with N,N-diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly dopamine receptors, which may contribute to its potential therapeutic effects. The compound may also influence other signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tiapride: A related benzamide with similar pharmacological properties.
Sulpiride: Another benzamide used in the treatment of psychiatric disorders.
Amisulpride: A benzamide derivative with antipsychotic properties.
Uniqueness
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate dopamine receptors and other signaling pathways sets it apart from other similar compounds .
Propriétés
Numéro CAS |
98517-73-8 |
|---|---|
Formule moléculaire |
C14H22N2O4S |
Poids moléculaire |
314.40 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-hydroxy-5-methylsulfonylbenzamide |
InChI |
InChI=1S/C14H22N2O4S/c1-4-16(5-2)9-8-15-14(18)12-10-11(21(3,19)20)6-7-13(12)17/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,15,18) |
Clé InChI |
SMMXTJMPESFCOQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)

![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)





